molecular formula C14H13N5O2 B2443156 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline CAS No. 300680-04-0

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline

Cat. No.: B2443156
CAS No.: 300680-04-0
M. Wt: 283.291
InChI Key: GLZZISIVMIUSGM-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound, in particular, is characterized by the presence of a benzotriazole moiety attached to a nitroaniline structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline typically involves the reaction of benzotriazole with an appropriate aniline derivative under specific conditions. One common method involves the use of benzotriazole and N-methyl-4-nitroaniline in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-aminobenzene .

Scientific Research Applications

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can modulate the activity of target proteins and pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline is unique due to the presence of both benzotriazole and nitroaniline moieties, which impart distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-N-methyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-17(11-6-8-12(9-7-11)19(20)21)10-18-14-5-3-2-4-13(14)15-16-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZISIVMIUSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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